molecular formula C10H18FNO3 B13920686 Tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13920686
M. Wt: 219.25 g/mol
InChI Key: XEGOEXGIDULAMZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a fluorine atom, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted pyrrolidine derivatives

Scientific Research Applications

Tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom at the 3-position of the pyrrolidine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(12)6-13/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGOEXGIDULAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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